![molecular formula C30H52BNO3 B2449002 N-[4-(四甲基-1,3,2-二氧杂环戊硼烷-2-基)苯基]十八酰胺 CAS No. 2490665-97-7](/img/structure/B2449002.png)
N-[4-(四甲基-1,3,2-二氧杂环戊硼烷-2-基)苯基]十八酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound is a derivative of boric acid, specifically a boronic acid pinacol ester . These compounds are significant reaction intermediates in organic synthesis reactions and have many applications in carbon-carbon coupling and carbon heterocoupling reactions .
Synthesis Analysis
Boronic acid pinacol ester compounds can be obtained through a two-step substitution reaction . The structure of these compounds can be verified by FTIR, 1H and 13C NMR, and MS .Molecular Structure Analysis
The molecular structure of boronic acid pinacol ester compounds can be determined by X-ray diffraction and subjected to crystallographic and conformational analyses . Density functional theory (DFT) can be applied to further calculate the molecular structure and compare it with X-ray values .Chemical Reactions Analysis
Boronic acid pinacol ester compounds are important nucleophiles in the Suzuki reaction . They have been widely used in boron neutron capture therapy and feedback control drug transport polymers in cancer treatment .Physical And Chemical Properties Analysis
The physical and chemical properties of boronic acid pinacol ester compounds can be studied using various techniques such as NMR, HPLC, LC-MS, UPLC, and more .科学研究应用
A. 硼酸对二醇的保护:
刺激响应性药物载体
该化合物的硼酸酯键有助于构建创新的药物递送系统:
A. 受控药物释放:- Drug–polymer coupling - Polymer micelles - Linear-hyperbranched polymers - Mesoporous silica 总之,“N-[4-(四甲基-1,3,2-二氧杂环戊硼烷-2-基)苯基]十八酰胺”连接了有机合成、药物开发、传感和药物递送。其多方面的应用突出了其在科学研究中的重要性。 如果您需要更多详细信息或有任何其他问题,请随时提问!🌟
作用机制
N-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]octadecanamide is a boronate ester, which is a type of organoboron compound. Boronate esters are formed when a boronic acid reacts with an ester. The boronate ester then undergoes a series of reactions, which results in the formation of a boron-containing compound. The reaction mechanism of boronate esters is not fully understood, but it is believed that the boron atom acts as a Lewis acid, which facilitates the formation of a boron-containing compound.
Biochemical and Physiological Effects
N-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]octadecanamide has been studied for its potential biochemical and physiological effects. In vitro studies have shown that N-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]octadecanamide is able to inhibit the growth of bacteria and fungi, as well as to inhibit the formation of biofilms. Additionally, N-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]octadecanamide has been found to have anti-inflammatory and anti-oxidant properties. Furthermore, N-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]octadecanamide has been found to have anti-cancer properties, and has been shown to inhibit the growth of certain types of cancer cells.
实验室实验的优点和局限性
The use of N-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]octadecanamide in laboratory experiments has a number of advantages and limitations. One of the main advantages of using N-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]octadecanamide is its high reactivity, which makes it suitable for a variety of applications. Additionally, N-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]octadecanamide is easy to handle and is relatively inexpensive. However, one of the main limitations of using N-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]octadecanamide is its potential toxicity, which can be an issue in certain applications.
未来方向
The use of N-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]octadecanamide in scientific research is still in its early stages, and there are a number of potential future directions that could be explored. One potential future direction is the development of new and improved synthetic methods for the synthesis of N-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]octadecanamide. Additionally, further studies could be conducted to explore the potential biochemical and physiological effects of N-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]octadecanamide. Furthermore, further research could be conducted to explore the potential applications of N-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]octadecanamide in drug delivery systems and bioconjugation. Finally, further research could be conducted to explore the potential applications of N-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]octadecanamide in the synthesis of polymers, polysaccharides, and polypeptides.
合成方法
N-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]octadecanamide can be synthesized through a variety of methods. The most common method is the reaction of an aryl boronic acid with an alkyl ester. This reaction is typically carried out in an inert atmosphere and at a temperature of 0-100°C. The reaction is usually complete in 1-2 hours and yields a high yield of N-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]octadecanamide. Additionally, N-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]octadecanamide can also be synthesized by the reaction of an aryl boronic acid with a thioester in the presence of a base.
属性
IUPAC Name |
N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]octadecanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H52BNO3/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-28(33)32-27-24-22-26(23-25-27)31-34-29(2,3)30(4,5)35-31/h22-25H,6-21H2,1-5H3,(H,32,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJHPQZDEWDKYOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NC(=O)CCCCCCCCCCCCCCCCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H52BNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

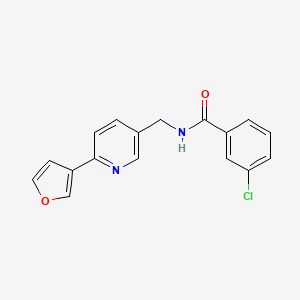
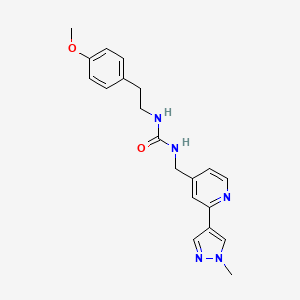
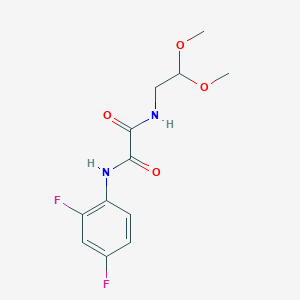
![N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-3,3-diphenylpropanamide](/img/structure/B2448923.png)
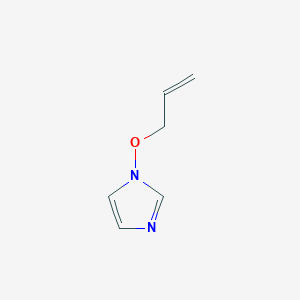
![2-(2,4-dichlorophenoxy)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acetamide](/img/structure/B2448927.png)

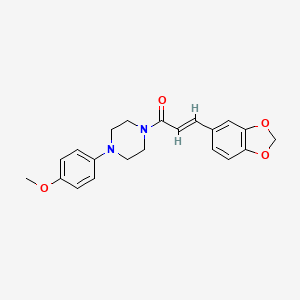
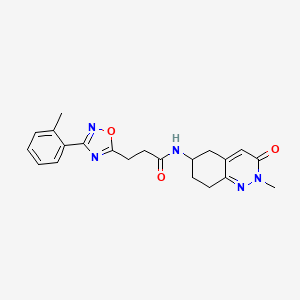

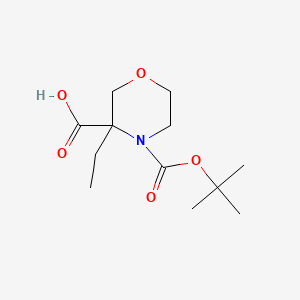
![7-butyl-3,9-dimethyl-1-propyl-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h]purine-6, 8-dione](/img/structure/B2448937.png)

![N-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2448940.png)